4-Bromo-2-methylpyrido[4,3-d]pyrimidine
Description
Properties
Molecular Formula |
C8H6BrN3 |
|---|---|
Molecular Weight |
224.06 g/mol |
IUPAC Name |
4-bromo-2-methylpyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C8H6BrN3/c1-5-11-7-2-3-10-4-6(7)8(9)12-5/h2-4H,1H3 |
InChI Key |
MNBOUQPQTNYUSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NC=C2)C(=N1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methylpyrido[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2-amino-3-bromopyridine with 2,4-pentanedione under acidic conditions, followed by cyclization to form the pyridopyrimidine core . The reaction conditions often involve heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of 4-Bromo-2-methylpyrido[4,3-d]pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methylpyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form dihydropyridopyrimidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation, while reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction.
Major Products Formed
Substitution Reactions: The major products are substituted pyridopyrimidines with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: The major products include N-oxides and dihydropyridopyrimidines, respectively.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of 4-bromo-2-methylpyrido[4,3-d]pyrimidine derivatives is in the development of anticancer agents. Research indicates that these compounds can act as inhibitors of key enzymes involved in cancer progression. For instance, derivatives have shown promise as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), which is crucial for cell cycle regulation. In studies, certain derivatives achieved nanomolar IC50 values, indicating potent anticancer activity against various cancer cell lines .
Kinase Inhibition
The compound's structure allows it to interact with multiple kinases, making it a candidate for multi-targeted therapies. For example, some derivatives have been evaluated for their ability to inhibit phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR), both of which are pivotal in cancer signaling pathways .
Anti-inflammatory Properties
Additionally, pyrido[4,3-d]pyrimidine derivatives have been investigated for their anti-inflammatory effects. Compounds like Dilmapimod (SB-681323) are known to inhibit p38 MAPK, a kinase involved in inflammatory responses, thereby showing potential for treating conditions such as rheumatoid arthritis .
Agricultural Applications
Pesticidal Properties
4-Bromo-2-methylpyrido[4,3-d]pyrimidine has also been explored for its pesticidal properties. Studies have indicated that certain derivatives exhibit molluscicidal activity against specific snail species that are vectors for schistosomiasis. This application is particularly relevant in developing countries where schistosomiasis remains a public health concern .
Materials Science
Self-assembled Structures
In materials science, the self-assembly properties of pyrido[4,3-d]pyrimidines have been harnessed to create novel nanostructures. These compounds can form self-assembled rosettes and nanotubes, which have potential applications in nanotechnology and material engineering. The ability to manipulate these structures at the nanoscale opens avenues for developing advanced materials with tailored properties .
Chemical Synthesis and Derivatization
Synthetic Pathways
The synthesis of 4-bromo-2-methylpyrido[4,3-d]pyrimidine and its derivatives involves various chemical reactions including Suzuki-Miyaura coupling and chlorination processes. These synthetic pathways allow for the introduction of diverse substituents at specific positions on the pyrido[4,3-d]pyrimidine scaffold, facilitating the exploration of structure-activity relationships (SAR) essential for drug development .
Summary Table: Applications of 4-Bromo-2-methylpyrido[4,3-d]pyrimidine
| Application Area | Specific Uses | Key Findings/Properties |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Potent CDK2 inhibitors with nanomolar IC50 values |
| Kinase inhibitors | Multi-targeted inhibition including PI3K and mTOR | |
| Anti-inflammatory agents | Effective against p38 MAPK related inflammation | |
| Agricultural Science | Molluscicides | Effective against Biomphalaria alexandrina snails |
| Materials Science | Nanostructure formation | Capable of forming self-assembled rosettes and nanotubes |
Mechanism of Action
The mechanism of action of 4-Bromo-2-methylpyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can act as a receptor antagonist by binding to receptor sites and preventing the natural ligand from eliciting a biological response .
Comparison with Similar Compounds
Physicochemical Properties
Key properties of 4-Bromo-2-methylpyrido[4,3-d]pyrimidine and related compounds are summarized below:
The bromine atom increases molecular weight and polarizability, while the methyl group enhances membrane permeability .
Anticancer Activity
- Pyrido[4,3-d]pyrimidines : Exhibit activity against kinases (e.g., CDK2, Abl) but require specific substituents (e.g., NH groups) for target binding. 4-Bromo-2-methyl derivatives may lack kinase inhibition due to steric hindrance from the methyl group .
- Pyrazolo[4,3-d]pyrimidines : Tested on MCF-7 and K-562 cell lines, these compounds showed low cytotoxicity (IC₅₀ > 100 µM) and weak kinase inhibition, attributed to the absence of NH groups critical for hydrogen bonding .
Antiviral Potential
- Structural similarity to acyclovir enables pyrazolo[4,3-d]pyrimidines to bind thymidine kinase (TK) with affinity comparable to acyclovir .
Comparison with Structurally Similar Compounds
Pyrido[4,3-d]pyrimidine Derivatives
- 4-Anilino-7,8-dihydropyrido[4,3-d]pyrimidine (Fig. 4A ): The anilino group enhances kinase inhibition via π-π stacking, unlike the bromo-methyl derivative, which prioritizes electrophilic reactivity .
- 4,6-Disubstituted Pyrido[3,4-d]pyrimidines : Substitutions at positions 4 and 6 improve solubility and target specificity compared to 4-Bromo-2-methyl derivatives .
Pyrrolo[2,3-d]pyrimidines (Fig. 8 ):
- Replacing the pyridine ring with pyrrole increases aromaticity and hydrogen-bonding capacity, leading to stronger kinase inhibition but reduced metabolic stability .
High-Similarity Compounds ():
- CAS 641569-97-3 (59.7% similarity): A bromo-pyrimidine with acrylamide substituents, showing enhanced binding to hydrophobic kinase pockets.
- CAS 404844-11-7 (58.2% similarity): Features a pyridylmethoxy group, improving solubility and bioavailability compared to methyl-substituted analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
